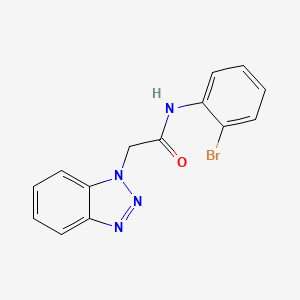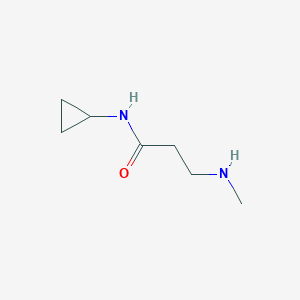
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-méthoxyphényl)-1,3,4-oxadiazol-2-yl)aniline est un composé chimique appartenant à la classe des oxadiazoles. Les oxadiazoles sont des composés hétérocycliques contenant un atome d'oxygène et deux atomes d'azote dans un cycle à cinq chaînons.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-(5-(4-méthoxyphényl)-1,3,4-oxadiazol-2-yl)aniline implique généralement la cyclisation d'hydrazides appropriés avec des acides carboxyliques ou leurs dérivés. Une méthode courante est la réaction de la 4-méthoxybenzohydrazide avec un dérivé d'acide carboxylique approprié en conditions acides ou basiques pour former le cycle oxadiazole .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait l'adaptation à grande échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions réactionnelles et la garantie de la pureté et du rendement du produit final.
Analyse Des Réactions Chimiques
Types de réactions
2-(5-(4-méthoxyphényl)-1,3,4-oxadiazol-2-yl)aniline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle oxadiazole en d'autres groupes fonctionnels.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle aromatique.
Applications De Recherche Scientifique
2-(5-(4-méthoxyphényl)-1,3,4-oxadiazol-2-yl)aniline a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.
Médecine : Il est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les colorants
Mécanisme d'action
Le mécanisme d'action de 2-(5-(4-méthoxyphényl)-1,3,4-oxadiazol-2-yl)aniline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle oxadiazole peut interagir avec diverses enzymes et récepteurs, entraînant des modifications de leur activité. Cette interaction peut entraîner la modulation de processus biologiques, tels que la croissance cellulaire et l'apoptose .
Mécanisme D'action
The mechanism of action of 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in the modulation of biological processes, such as cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Amino-5-(4-méthoxyphényl)-1,3,4-oxadiazole
- 4-(((4-méthoxyphényl)amino)méthyl)-N,N-diméthylaniline
- 2-méthoxy-5-((phénylamino)méthyl)phénol
Unicité
2-(5-(4-méthoxyphényl)-1,3,4-oxadiazol-2-yl)aniline est unique en raison de sa structure spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
88185-03-9 |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H13N3O2/c1-19-11-8-6-10(7-9-11)14-17-18-15(20-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3 |
Clé InChI |
FZJZNABYDBBGHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)


![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)

![1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12122637.png)



![2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122665.png)
![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)

